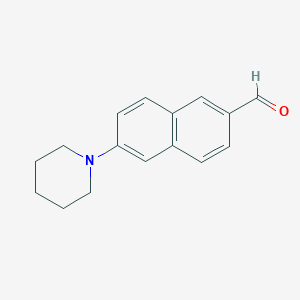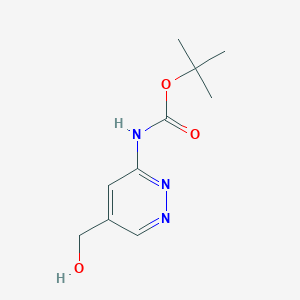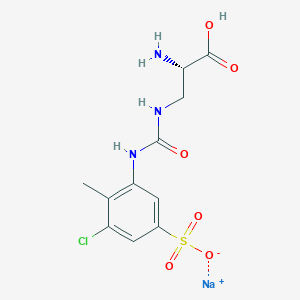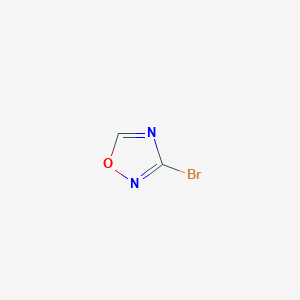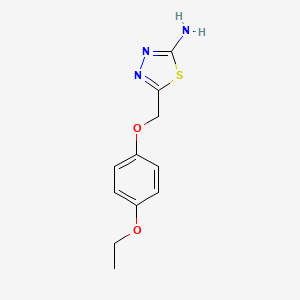
5-((4-Ethoxyphenoxy)methyl)-1,3,4-thiadiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-((4-Ethoxyphenoxy)methyl)-1,3,4-thiadiazol-2-amine is a chemical compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of an ethoxyphenoxy group attached to the thiadiazole ring, which imparts unique chemical and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-((4-Ethoxyphenoxy)methyl)-1,3,4-thiadiazol-2-amine typically involves the reaction of 4-ethoxyphenol with appropriate thiadiazole precursors. One common method includes the use of thiosemicarbazide and ethyl chloroacetate, followed by cyclization to form the thiadiazole ring. The reaction conditions often involve refluxing in an organic solvent such as ethanol or methanol, with the presence of a base like sodium hydroxide to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
5-((4-Ethoxyphenoxy)methyl)-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions may require catalysts or specific solvents.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiadiazoles with different functional groups.
Aplicaciones Científicas De Investigación
5-((4-Ethoxyphenoxy)methyl)-1,3,4-thiadiazol-2-amine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals, dyes, and polymers.
Mecanismo De Acción
The mechanism of action of 5-((4-Ethoxyphenoxy)methyl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interfere with the synthesis of essential biomolecules in microorganisms, resulting in antimicrobial activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- 5-((4-Methoxyphenoxy)methyl)-1,3,4-thiadiazol-2-amine
- 5-((4-Chlorophenoxy)methyl)-1,3,4-thiadiazol-2-amine
- 5-((4-Bromophenoxy)methyl)-1,3,4-thiadiazol-2-amine
Uniqueness
5-((4-Ethoxyphenoxy)methyl)-1,3,4-thiadiazol-2-amine is unique due to the presence of the ethoxy group, which can influence its solubility, reactivity, and biological activity. The ethoxy group may enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C11H13N3O2S |
|---|---|
Peso molecular |
251.31 g/mol |
Nombre IUPAC |
5-[(4-ethoxyphenoxy)methyl]-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C11H13N3O2S/c1-2-15-8-3-5-9(6-4-8)16-7-10-13-14-11(12)17-10/h3-6H,2,7H2,1H3,(H2,12,14) |
Clave InChI |
QCKPSJOAKSARRX-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=C(C=C1)OCC2=NN=C(S2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



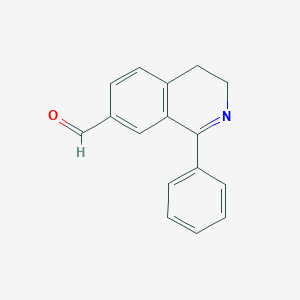
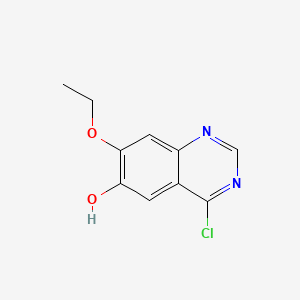
![Propanedioic acid, [(2-thienylamino)methylene]-, diethyl ester](/img/structure/B13920294.png)

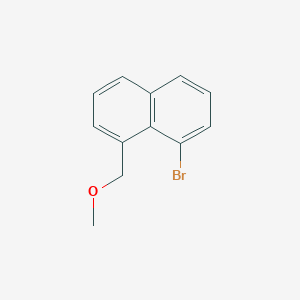

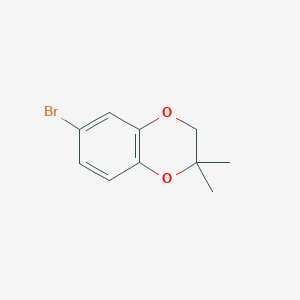

![N-[(4-hydroxyphenyl)methyl]benzamide](/img/structure/B13920344.png)
